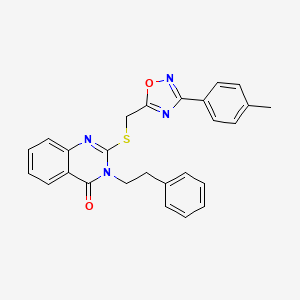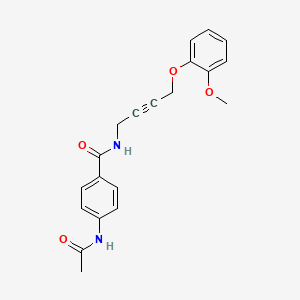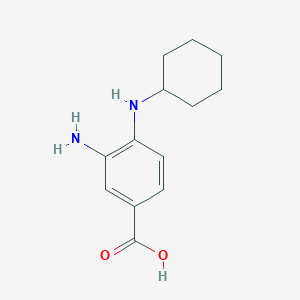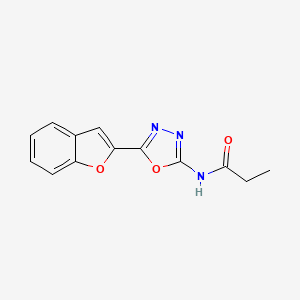
6-Chloroisoquinoline-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloroisoquinoline-1-carbaldehyde, also known as 6-chloro-1-formylisoquinoline, is an organic compound widely used in various fields of research and industry. It has a molecular formula of C10H6ClNO and a molecular weight of 191.61 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6ClNO/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-6H . This compound has a solid form .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 191.61 .科学的研究の応用
Synthetic Applications and Biological Evaluation
6-Chloroisoquinoline-1-carbaldehyde and its derivatives have been explored for various synthetic and biological applications. The compound has been a focal point in the synthesis of complex heterocyclic systems due to its reactivity and versatility. For instance, it has been used in the synthesis of benzo[3,4-h][1,6]naphthyridines through Friedländer condensation with active methylenes, showcasing its utility in constructing fused heterocyclic systems with potential pharmacological activities (Rote et al., 2011).
Antimicrobial and Antioxidant Activities
The compound has also been the basis for synthesizing novel quinoline derivatives with significant antimicrobial and antioxidant properties. For example, a study synthesized 2-chloroquinoline-3-carbaldehyde derivatives and evaluated them against various bacterial strains, revealing potent antimicrobial activity. These compounds also demonstrated moderate antioxidant activity, with specific derivatives exhibiting strong radical scavenging potential (Zeleke et al., 2020).
Corrosion Inhibition
In addition to its biological applications, derivatives of this compound have been investigated for their corrosion inhibition properties. A study highlighted the effectiveness of quinoline derivatives as inhibitors for the corrosion of mild steel in hydrochloric acid solution. These inhibitors showed excellent protection against metal dissolution, which is crucial for extending the lifespan of metal structures in corrosive environments (Lgaz et al., 2017).
Optical and Electronic Applications
The compound's derivatives have been explored for their optical and electronic applications as well. Carbazole-based diaza[6]helicenes, synthesized from chloroquinoline and carbazole derivatives, exhibited promising properties for asymmetric synthesis and organic electronics, showcasing the potential of this compound in the development of functional materials (Bucinskas et al., 2015).
Anticancer and DNA Binding Studies
Moreover, the compound's derivatives have been implicated in anticancer studies, with certain quinoline Schiff bases showing potential as antimicrobial agents and exhibiting an ability to bind to DNA, which is crucial for the development of novel therapeutic agents (Lamani et al., 2008).
Safety and Hazards
将来の方向性
While specific future directions for 6-Chloroisoquinoline-1-carbaldehyde are not available, quinoline derivatives have been the focus of many research studies due to their wide range of biological activities . They are used extensively in the treatment of various infections and diseases , indicating potential future research directions in medicinal chemistry.
特性
IUPAC Name |
6-chloroisoquinoline-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-8-1-2-9-7(5-8)3-4-12-10(9)6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXAAUPVBQXJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=O)C=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2847276.png)

![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,1,1-trifluoro-2-propanol](/img/structure/B2847279.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2847280.png)






![3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2847290.png)
![2-[4,5-Dimethoxy-2-(thiomorpholine-4-sulfonyl)phenyl]acetic acid](/img/structure/B2847291.png)
![3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2847292.png)
![2'-Amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2847297.png)